N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-propylphenoxy moiety at the acetamide’s oxygen. This compound belongs to a broader class of phenoxyacetamides, which are studied for their diverse pharmacological and agrochemical properties. The 4-propylphenoxy chain may contribute to lipophilicity, affecting membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-11-10-16(22-2)12-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJKIPBAPAXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C18H21NO4
- SMILES Notation : CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)OC
The compound features two methoxy groups and a propylphenoxy moiety, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the methoxy groups enhances hydrophobic interactions, potentially increasing binding affinity to target sites. This compound may act as an enzyme inhibitor or modulator of receptor activity, although specific targets remain to be fully elucidated .
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. For instance, derivatives of phenolic compounds have shown promising results in scavenging free radicals, which is critical in preventing oxidative stress-related diseases . The antioxidant capacity can be assessed using methods such as the DPPH radical scavenging assay.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines. For example, derivatives tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines demonstrated notable cytotoxicity .
Table 1: Summary of Anticancer Activity Against Selected Cell Lines
| Compound Name | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | U-87 | 15.5 | |
| Compound B | MDA-MB-231 | 20.3 | |
| This compound | TBD | TBD | Current Study |
Case Studies
- Enzyme Inhibition Studies : In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in cancer metabolism and proliferation. These findings support further investigation into this compound's potential as a therapeutic agent.
- Receptor Binding Assays : Preliminary receptor binding studies suggest that this compound may interact with specific receptors implicated in cancer progression and inflammatory responses. Further research is needed to clarify these interactions.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- The 2,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like sulfamoyl or chlorine .
- In contrast, the 2,4-dichlorophenoxy group in increases electrophilicity, which may enhance reactivity in nucleophilic environments, such as enzyme active sites.
Lipophilicity and Bioavailability
- The 4-propylphenoxy chain in the target compound likely increases lipophilicity compared to shorter-chain analogs (e.g., methyl or isopropyl in ). This property could improve blood-brain barrier penetration but may reduce aqueous solubility.
- Compounds with polar groups (e.g., 4-aminophenyl in ) exhibit higher solubility, making them more suitable for oral administration.
Steric and Conformational Effects
- The 2,4-dimethylphenoxy group in provides moderate steric hindrance while maintaining planarity for aromatic stacking.
Implications for Research and Development
While direct pharmacological data for this compound are absent in the provided evidence, insights from structural analogs suggest:
- Cytotoxic Potential: Analogous compounds like N-(4-hydroxyphenethyl)acetamide show moderate cytotoxicity (e.g., 38–43% mortality in brine shrimp assays), suggesting the target compound could be explored for anticancer activity.
- Anti-Inflammatory Applications: Substituted phenoxy acetamides in demonstrate anti-inflammatory and analgesic effects, likely via COX-2 inhibition. The target compound’s methoxy groups may modulate similar pathways.
Q & A
Q. What are the foundational synthetic routes for N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide, and what critical parameters influence yield and purity?
The synthesis typically involves:
- Step 1 : Coupling of 2,4-dimethoxyaniline with 4-propylphenoxyacetic acid via nucleophilic acyl substitution, using carbodiimide-based coupling agents (e.g., DCC or EDCI) to activate the carboxylic acid .
- Step 2 : Purification via column chromatography or recrystallization to isolate the acetamide product. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature (25–60°C), and stoichiometric ratios of reactants. Incomplete activation of the carboxylic acid or residual moisture often reduces yields, necessitating anhydrous conditions .
Q. Which spectroscopic and chromatographic methods are essential for structural validation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and acetamide linkage (δ ~2.1 ppm for CH₃CONH) . Discrepancies in splitting patterns may indicate impurities or regioisomers.
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) paired with mass spectrometry ensures purity (>95%) and confirms molecular weight (e.g., m/z = 343.4 for [M+H]⁺) . Conflicting IR data (e.g., unexpected C=O stretches) may require recrystallization or additional purification steps .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during scale-up synthesis?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., switching from THF to DMF for better solubility), and catalyst loading (e.g., DMAP for acyl transfer) can identify optimal conditions .
- Continuous Flow Reactors : These systems improve heat transfer and mixing efficiency, reducing byproducts like hydrolyzed acetic acid derivatives .
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Discrepancies often arise from:
- Bioavailability Issues : Poor solubility (logP ~3.5) may limit in vivo absorption. Formulation adjustments (e.g., PEG-based nanoemulsions) or prodrug strategies can enhance delivery .
- Metabolic Instability : LC-MS/MS metabolite profiling identifies degradation pathways (e.g., cytochrome P450-mediated oxidation of the propylphenoxy group) .
- Off-Target Effects : Competitive binding assays (e.g., radioligand displacement) clarify selectivity for target receptors vs. unrelated proteins .
Q. How can computational modeling guide the design of derivatives with improved biological activity?
- Molecular Docking : Predict binding affinities to target enzymes (e.g., COX-2 or kinase targets) by modeling interactions between the dimethoxyphenyl group and hydrophobic binding pockets .
- QSAR Analysis : Correlate substituent modifications (e.g., replacing propyl with cyclopropyl) with activity trends using regression models .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?
- Enzyme Kinetics : Michaelis-Menten assays (e.g., fluorogenic substrates) determine inhibition constants (Ki) and mode (competitive vs. non-competitive) .
- ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔH, ΔS) to confirm direct interaction with the enzyme active site .
- Mutagenesis Studies : Site-directed mutations in target enzymes (e.g., altering key residues in the acetamide-binding pocket) validate specificity .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray crystallography) for structural confirmation?
- X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial methoxy groups) that NMR alone cannot .
- DFT Calculations : Compare computed ¹³C NMR chemical shifts with experimental data to identify misassigned peaks .
- Multi-Technique Triangulation : Combine solid-state IR, solution NMR, and single-crystal XRD to reconcile discrepancies caused by polymorphism or solvent effects .
Q. What methodologies reconcile divergent cytotoxicity results across cell lines?
- Cell Panel Screening : Test the compound against NCI-60 cancer cell lines to identify lineage-specific sensitivities .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) distinguishes cytostatic vs. cytotoxic effects .
- ROS Detection : Confocal microscopy with DCFH-DA probes clarifies whether oxidative stress contributes to variable responses .
Methodological Best Practices
Q. What purification techniques are recommended for isolating high-purity this compound?
- Preparative HPLC : Gradient elution (ACN/water + 0.1% TFA) resolves closely related impurities (e.g., dealkylated byproducts) .
- Crystallization Screening : Test solvents (e.g., ethanol/water mixtures) to optimize crystal habit and purity (>99%) .
Q. How should stability studies be designed to assess shelf-life under laboratory conditions?
- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring degradation via UPLC-PDA .
- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and 25°C, with periodic LC-MS analysis to identify decomposition pathways (e.g., hydrolysis of the acetamide bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
